molecular formula C13H14N4OS B2870247 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1796946-76-3

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B2870247
CAS RN: 1796946-76-3
M. Wt: 274.34
InChI Key: ZISYZZHNAZXVPT-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone, also known as DHPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPM is a heterocyclic compound that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone in lab experiments is its ease of synthesis and availability. This compound can be synthesized using various methods and is commercially available. However, one of the limitations of using this compound in lab experiments is its potential toxicity and lack of selectivity towards certain enzymes and proteins.

Future Directions

There are several future directions for the research and development of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone. One of the future directions is the synthesis of this compound derivatives with improved selectivity and potency towards certain enzymes and proteins. Another future direction is the development of this compound-based materials for various applications such as drug delivery and catalysis. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease are also being explored.

Synthesis Methods

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone can be synthesized using various methods such as the Biginelli reaction, microwave-assisted synthesis, and multicomponent reactions. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea to form this compound. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the reactants. Multicomponent reactions involve the use of three or more reactants to form this compound in a one-pot reaction.

Scientific Research Applications

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-12(19-9(2)16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISYZZHNAZXVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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